![molecular formula C19H25N3O4 B2872780 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930547-88-9](/img/structure/B2872780.png)
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrimidine core, with ethoxyphenyl and ethoxypropyl substituents at the 4 and 6 positions, respectively. The presence of these substituents may influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of the ethoxyphenyl and ethoxypropyl substituents could influence properties like solubility, melting point, and reactivity .科学的研究の応用
Pharmaceutical Building Blocks
Pyrazolo[3,4-d]pyrimidine derivatives are extensively used as building blocks in the synthesis of pharmaceuticals . Their structural versatility allows for the creation of a wide range of medicinal agents, targeting different biological pathways and receptors.
Agrochemicals
These compounds have applications in the development of agrochemicals . Their chemical properties can be tailored to produce herbicides and pesticides, contributing to the protection of crops and improving agricultural productivity.
Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is utilized in the design of various inhibitors . These inhibitors can target enzymes or receptors in the body, making them valuable in the treatment of diseases where inhibition of specific biological processes is required.
Pigments
Due to their unique chemical structure, these derivatives can be used in the synthesis of pigments . These pigments find applications in dyes, inks, and coatings, offering a range of colors and stability properties.
Anti-Proliferative Agents
Some derivatives have shown potential as anti-proliferative agents, particularly in cancer research . They can inhibit the growth of cancer cells, making them candidates for anticancer drugs.
EGFR-TK Inhibitors
Specific pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . These inhibitors can play a crucial role in targeted cancer therapies, especially in tumors that overexpress EGFR.
P-Glycoprotein Inhibition
These compounds have also been studied for their ability to inhibit P-glycoprotein , a protein that can contribute to multidrug resistance in cancer cells. By inhibiting this protein, the effectiveness of chemotherapy can be enhanced.
Cell Cycle Modulation
Research has indicated that certain pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest . This can lead to the death of cancer cells and is a promising avenue for the development of new cancer treatments.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair damage .
Mode of Action
The compound acts as an inhibitor of PARP-1 . It binds to the active site of the enzyme, thereby preventing it from performing its function in DNA repair . This results in genomic dysfunction and cell death, particularly in cancer cells .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway . When DNA damage occurs, PARP-1 is typically involved in the repair process. The inhibition of parp-1 compromises this mechanism, leading to genomic dysfunction and cell death .
Result of Action
The result of the compound’s action is the inhibition of cell growth, particularly in cancer cells . For instance, one of the synthesized compounds showed the highest cell growth inhibition against MCF-7 and HCT116 human cancer cell lines .
特性
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-25-11-5-10-22-12-15-16(18(22)23)17(21-19(24)20-15)13-6-8-14(9-7-13)26-4-2/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDFHINVMMHPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

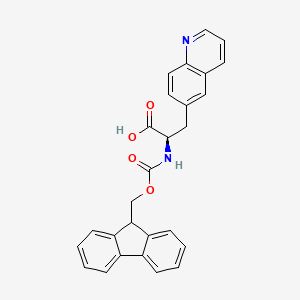
![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)
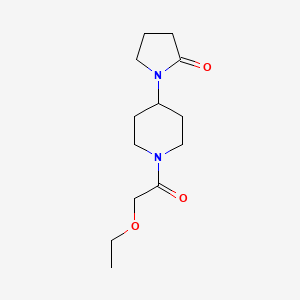
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)
![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)
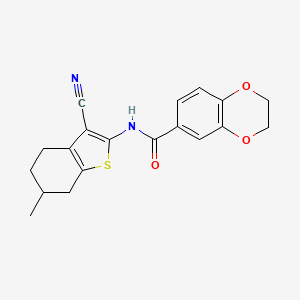
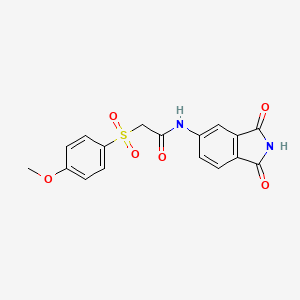
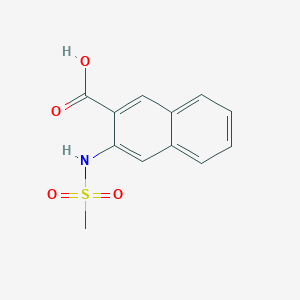

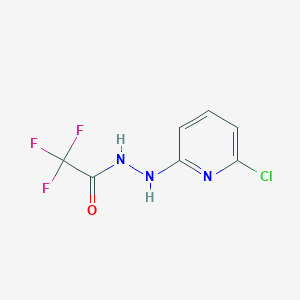
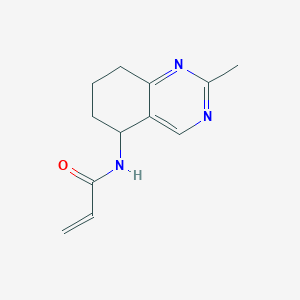
![3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2872718.png)
